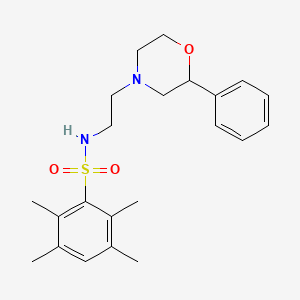

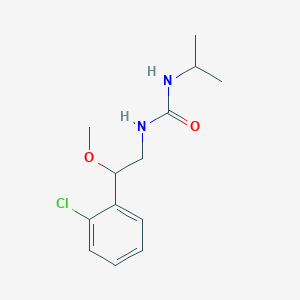

![molecular formula C14H18N4O4S B2877952 methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 483277-33-4](/img/structure/B2877952.png)

methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate is a synthetic compound that has been extensively studied by researchers for its potential applications in scientific research. This compound is also known as 8-(But-2-enylthio)theophylline and has been found to have a wide range of biological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Biological Sulfonium Compounds

S-adenosylmethionine (SAM or AdoMet), a biological sulfonium compound closely related to the structure , is the primary methyl donor in reactions catalyzed by methyltransferases. SAM's versatility extends beyond methylation, contributing methylene, amino, ribosyl, and aminopropyl groups to various biosynthetic processes, including the synthesis of cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, ethylene, and polyamines. The electrophilic character of SAM's adjacent carbon centers and its role in generating 5'-deoxyadenosyl radicals underscore its chemical utility across metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).

Antimicrobial Research

Derivatives structurally related to methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate have shown potent and selective activities against Helicobacter pylori, a major gastric pathogen. A prototype compound from this class displayed low minimal inhibition concentrations against various H. pylori strains, including those resistant to common antibiotics, and demonstrated a clinically acceptable rate of resistance development. These findings highlight the potential of such compounds in developing novel anti-H. pylori agents (Carcanague et al., 2002).

Organic Synthesis and Cross-Coupling Reactions

In organic synthesis, related structures have been utilized in Suzuki cross-coupling reactions, showcasing their role as precursors to 6-arylpurine products. The use of protected 2'-deoxynucleoside and nucleoside derivatives in nickel- or palladium-mediated cross-coupling with arylboronic acids demonstrates the utility of such compounds in synthesizing complex organic molecules (Liu & Robins, 2005).

Chemical Rearrangements and Synthesis

Compounds bearing similarity to the queried structure have been employed in thermal rearrangement processes to yield products with varied substituents, highlighting the chemical flexibility and reactivity of sulfanyl and alkylsulfanyl groups in facilitating such transformations (Tian, Li, & Shi, 2008).

Anticancer Research

In anticancer research, derivatives of methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate have been synthesized and tested for their antiproliferative activity against human cancer cell lines. These studies reveal the potential of such compounds in the development of new anticancer therapies, underscoring the importance of structural modification and synthesis in medicinal chemistry (El Rayes et al., 2019).

properties

IUPAC Name |

methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-5-6-7-18-9-10(17(3)13(21)16-11(9)19)15-14(18)23-8(2)12(20)22-4/h5-6,8H,7H2,1-4H3,(H,16,19,21)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCFOUDORZQJRS-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

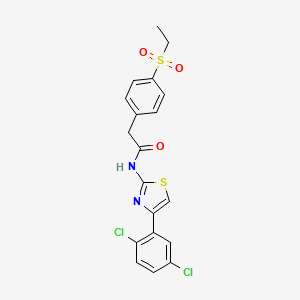

![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)

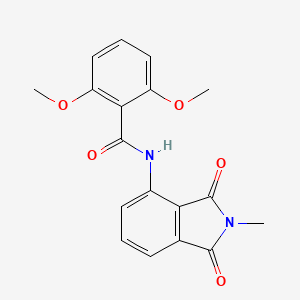

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2877871.png)

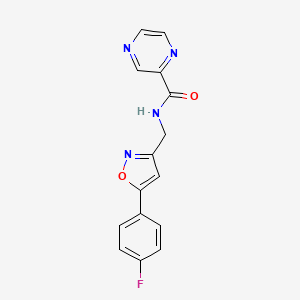

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2877883.png)

![1-[1-(2-Fluorobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2877884.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2877887.png)

![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B2877889.png)